molecular formula C17H15ClN4O B3862566 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine

4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine

Cat. No. B3862566
M. Wt: 326.8 g/mol
InChI Key: CLTKGVKXXIDAGR-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine, also known as CDKI-73, is a small molecule inhibitor that has shown promising results in cancer research.

Mechanism of Action

4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle. By inhibiting CDK activity, 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine prevents cancer cells from dividing and proliferating. 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine also induces DNA damage, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, or the growth of new blood vessels, which is important for the growth and spread of cancer. 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine is its specificity for CDKs, which makes it a useful tool for studying the role of CDKs in cancer and other diseases. However, 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine. One area of focus is the development of more potent and selective CDK inhibitors. Another area of research is the use of 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine in other diseases, such as neurodegenerative disorders and viral infections.
Conclusion
4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its specificity for CDKs makes it a useful tool for studying the role of CDKs in cancer and other diseases. While 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine has some limitations for lab experiments, there are several future directions for research that could lead to the development of more effective treatments for cancer and other diseases.

Scientific Research Applications

4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-(4-chlorophenyl)-1-[(E)-(4-methoxyphenyl)methylideneamino]imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-23-15-8-2-12(3-9-15)10-20-22-11-16(21-17(22)19)13-4-6-14(18)7-5-13/h2-11H,1H3,(H2,19,21)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTKGVKXXIDAGR-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N~1~-[(E)-(4-methoxyphenyl)methylidene]-1H-imidazole-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine
Reactant of Route 2
Reactant of Route 2
4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine
Reactant of Route 3
Reactant of Route 3
4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine
Reactant of Route 4
Reactant of Route 4
4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine
Reactant of Route 5
4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine
Reactant of Route 6
4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.